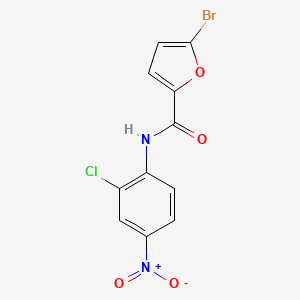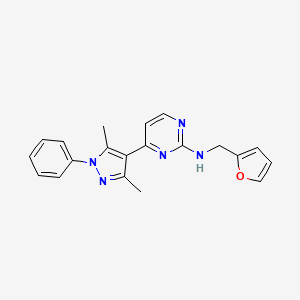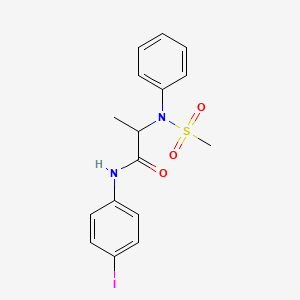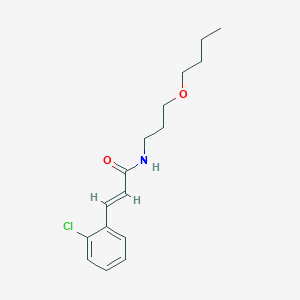
5-bromo-N-(2-chloro-4-nitrophenyl)-2-furamide
Overview
Description
5-bromo-N-(2-chloro-4-nitrophenyl)-2-furamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a furan derivative that contains a bromine atom, a nitro group, and a chloro group. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of this compound is not fully understood. Future research can focus on investigating the mechanism of action of this compound in more detail.
Conclusion:
5-bromo-N-(2-chloro-4-nitrophenyl)-2-furamide is a unique chemical compound that has been extensively used in scientific research. It has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of new drugs and the identification of new targets for various biological processes.
Advantages and Limitations for Lab Experiments
5-bromo-N-(2-chloro-4-nitrophenyl)-2-furamide has several advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. High Potency: This compound has a high potency and can be used at low concentrations in lab experiments.
2. Selectivity: This compound is selective for protein kinases and does not inhibit other enzymes.
3. Versatility: This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Limitations:
1. Toxicity: This compound is toxic and should be handled with care in lab experiments.
2. Solubility: This compound is poorly soluble in water and requires organic solvents for dissolution.
3. Stability: This compound is unstable in aqueous solutions and should be stored at low temperatures.
Future Directions
5-bromo-N-(2-chloro-4-nitrophenyl)-2-furamide has several future directions for scientific research. Some of these are as follows:
1. Development of Novel Anti-cancer Drugs: this compound has been found to have anti-cancer activity against various cancer cell lines. Future research can focus on developing novel anti-cancer drugs based on this compound.
2. Identification of New Protein Kinase Targets: This compound has been found to inhibit various protein kinases. Future research can focus on identifying new protein kinase targets for this compound.
3. Development of New Synthetic Methods: The current synthesis method of this compound has a moderate yield. Future research can focus on developing new synthetic methods with higher yields.
4. Investigation of
Scientific Research Applications
5-bromo-N-(2-chloro-4-nitrophenyl)-2-furamide has been extensively used in scientific research as a tool compound to study various biological processes. It has been found to have a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. Some of the research applications of this compound are as follows:
1. Inhibition of Protein Kinases: this compound has been found to inhibit various protein kinases, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2). This compound has been used as a tool compound to study the role of these kinases in various biological processes.
2. Anti-cancer Activity: this compound has been found to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been used as a tool compound to study the mechanism of action of anti-cancer drugs.
3. Anti-inflammatory Activity: this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has been used as a tool compound to study the role of inflammation in various diseases.
properties
IUPAC Name |
5-bromo-N-(2-chloro-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2O4/c12-10-4-3-9(19-10)11(16)14-8-2-1-6(15(17)18)5-7(8)13/h1-5H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRQNQBPDVMWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3982840.png)

![N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3982852.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3982856.png)



![3-hydroxy-1-(1-naphthylmethyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3982886.png)
![3-(2-methyl-1H-indol-1-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B3982892.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-thienyl)acetamide](/img/structure/B3982903.png)
![2-[(2-hydroxyethyl)amino]-3-[(4-methylphenyl)amino]naphthoquinone](/img/structure/B3982911.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B3982914.png)